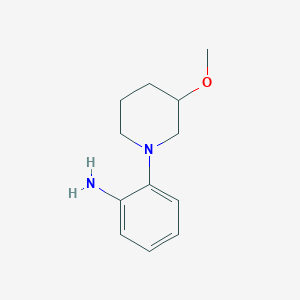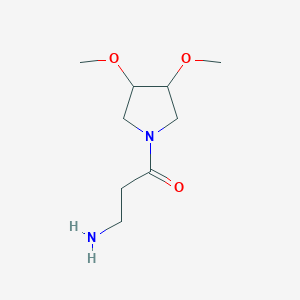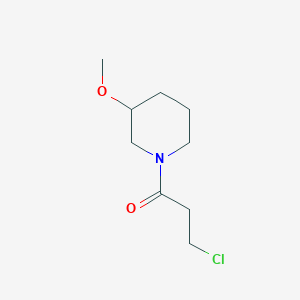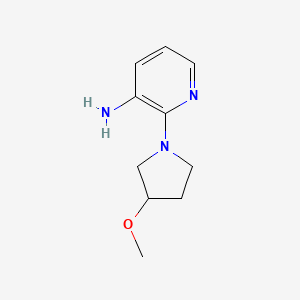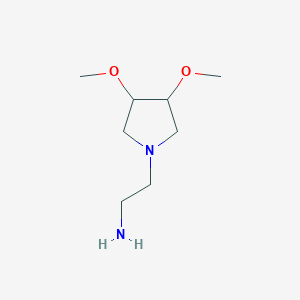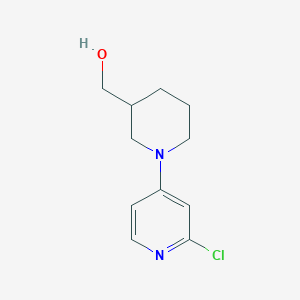
(1-(2-Chloropyridin-4-yl)piperidin-3-yl)methanol
Vue d'ensemble
Description
“(1-(2-Chloropyridin-4-yl)piperidin-3-yl)methanol” is a chemical compound that has drawn attention in scientific research due to its potential as a therapeutic agent. It is a member of pyridines and an organohalogen compound .
Molecular Structure Analysis
The molecular formula of “(1-(2-Chloropyridin-4-yl)piperidin-3-yl)methanol” is C11H15ClN2O. The molecular weight is 226.7 g/mol. The InChI code is 1S/C9H12ClN3O/c10-9-11-4-3-8 (12-9)13-5-1-2-7 (14)6-13/h3-4,7,14H,1-2,5-6H2 .Physical And Chemical Properties Analysis
“(1-(2-Chloropyridin-4-yl)piperidin-3-yl)methanol” is a solid . The SMILES string is ClC1=NC=CC (N (CCC2)CC2O)=N1 .Applications De Recherche Scientifique
Synthesis and Characterization
Research into compounds structurally similar to "(1-(2-Chloropyridin-4-yl)piperidin-3-yl)methanol" primarily focuses on their synthesis and structural characterization. For example, compounds like 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and others have been synthesized and characterized using various spectroscopic techniques and X-ray crystallography. These studies often aim to understand the compounds' crystalline structure, confirming features such as the piperidine ring's chair conformation and the geometry around sulfur atoms when present (Benakaprasad et al., 2007), (Girish et al., 2008).
Antimicrobial Activity
Some derivatives of pyridine, including those involving 2-chloropyridine structures, have been synthesized and evaluated for their antimicrobial activity. These studies involve the preparation of novel compounds and testing their effectiveness against various bacterial and fungal strains, showing variable and modest antimicrobial activities (Patel et al., 2011).
Nucleophilic Substitution Reactions
Research has also been conducted on the reactivity of 2- and 4-chloropyridine derivatives towards nucleophiles like piperidine in methanol. These studies provide insights into the reaction mechanisms and the effects of substituents on reactivity, highlighting the importance of built-in solvation and electrostatic interactions (Coppens et al., 2010).
Polymerization Catalysis
Nickel complexes involving ligands similar to "(1-(2-Chloropyridin-4-yl)piperidin-3-yl)methanol" have been synthesized and used as catalysts in the oligomerization of ethylene. These studies aim to explore the complexes' catalytic activities and understand the influence of ligand structure on polymerization processes, offering potential applications in material science (Kermagoret & Braunstein, 2008).
Safety and Hazards
Propriétés
IUPAC Name |
[1-(2-chloropyridin-4-yl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-11-6-10(3-4-13-11)14-5-1-2-9(7-14)8-15/h3-4,6,9,15H,1-2,5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXKGBWJPFOFTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-Chloropyridin-4-yl)piperidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




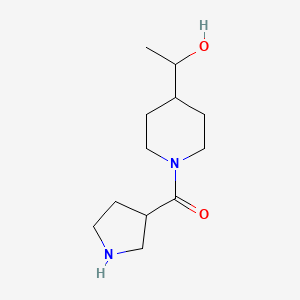
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carboxylic acid](/img/structure/B1474476.png)
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carboxylic acid](/img/structure/B1474477.png)

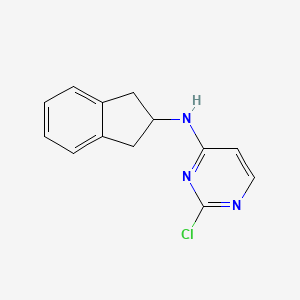
![3-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}propane-1,2-diol](/img/structure/B1474481.png)
